molecular formula C22H24N4O2 B2731256 2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379977-87-2

2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2731256
CAS No.: 2379977-87-2
M. Wt: 376.46
InChI Key: MHUBNHVBCNWIFQ-UHFFFAOYSA-N
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Description

2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridazinone Core: The pyridazinone core is introduced through condensation reactions with suitable reagents.

    Functional Group Modifications: Various functional groups are introduced or modified using standard organic reactions such as alkylation, acylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and substituted piperidines.

    Pyridazinone Derivatives: Compounds with pyridazinone cores, such as quinolin-2,4-dione derivatives.

Uniqueness

2-{1-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-24-12-9-17(15-22(24)28)16-25-13-10-19(11-14-25)26-21(27)8-7-20(23-26)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBNHVBCNWIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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